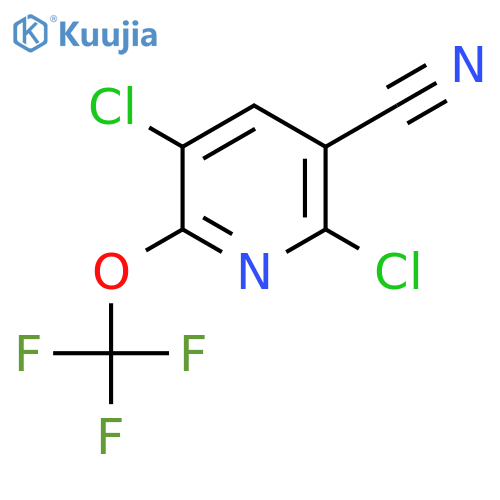Cas no 1803929-64-7 (3-Cyano-2,5-dichloro-6-(trifluoromethoxy)pyridine)

1803929-64-7 structure
商品名:3-Cyano-2,5-dichloro-6-(trifluoromethoxy)pyridine
CAS番号:1803929-64-7
MF:C7HCl2F3N2O
メガワット:256.996849775314
CID:4911503
3-Cyano-2,5-dichloro-6-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-Cyano-2,5-dichloro-6-(trifluoromethoxy)pyridine
-
- インチ: 1S/C7HCl2F3N2O/c8-4-1-3(2-13)5(9)14-6(4)15-7(10,11)12/h1H
- InChIKey: GUXUSJSHGQEOLA-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(C#N)=C(N=C1OC(F)(F)F)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 277
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 45.9
3-Cyano-2,5-dichloro-6-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A026003150-1g |
3-Cyano-2,5-dichloro-6-(trifluoromethoxy)pyridine |
1803929-64-7 | 97% | 1g |
$1,713.60 | 2022-04-02 | |
| Alichem | A026003150-250mg |
3-Cyano-2,5-dichloro-6-(trifluoromethoxy)pyridine |
1803929-64-7 | 97% | 250mg |
$714.00 | 2022-04-02 | |
| Alichem | A026003150-500mg |
3-Cyano-2,5-dichloro-6-(trifluoromethoxy)pyridine |
1803929-64-7 | 97% | 500mg |
$980.00 | 2022-04-02 |
3-Cyano-2,5-dichloro-6-(trifluoromethoxy)pyridine 関連文献
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
1803929-64-7 (3-Cyano-2,5-dichloro-6-(trifluoromethoxy)pyridine) 関連製品
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
